10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
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Overview
Description
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is a chemical compound with the molecular formula C15H12Cl2N2O and a molecular weight of 307.17 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a dibenzazepine core with chlorine substitutions and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide typically involves the chlorination of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 10 and 11 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, in neurological applications, it may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling and function.
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenz[b,f]azepine-5-carboxamide: Lacks the chlorine substitutions, resulting in different chemical and biological properties.
10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride: Contains a carbonyl chloride group instead of a carboxamide, leading to distinct reactivity and applications.
Uniqueness: 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is unique due to its specific chlorine substitutions, which confer unique chemical reactivity and potential biological activities. These substitutions can enhance its stability, solubility, and interaction with biological targets compared to its non-chlorinated counterparts.
Properties
IUPAC Name |
5,6-dichloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKHJIGURUVKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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